5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one 5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534042
InChI: InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3
SMILES:
Molecular Formula: C27H30O14
Molecular Weight: 578.5 g/mol

5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

CAS No.:

Cat. No.: VC16534042

Molecular Formula: C27H30O14

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one -

Specification

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
IUPAC Name 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3
Standard InChI Key LYKXPTCUGPKDQL-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound belongs to the chromone glycoside family, featuring a 4H-1-benzopyran-4-one backbone substituted at positions 2, 5, and 7. Key structural elements include:

  • Chromone core: A benzo-γ-pyrone system with a ketone group at C-4.

  • Glycosidic moiety: A disaccharide unit comprising 6-deoxy-α-L-mannopyranosyl and β-D-glucopyranosyl residues linked via a 2-O-glycosidic bond .

  • Phenolic substitution: A 4-hydroxyphenyl group at C-2 and hydroxyl groups at C-5 and C-7.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>30</sub>O<sub>14</sub>
Molecular Weight578.5 g/mol
IUPAC Name5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Canonical SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

The stereochemistry of the glycosidic linkage (α-L-mannopyranosyl and β-D-glucopyranosyl) critically influences its biological interactions . Nuclear magnetic resonance (NMR) data, particularly <sup>13</sup>C signals, confirm the positions of hydroxyl and sugar substituents .

Synthesis and Structural Modification

Glycosylation Strategies

Synthesis typically proceeds through sequential glycosylation reactions:

  • Activation of sugar donors: 6-Deoxy-α-L-mannopyranosyl donors are activated using trichloroacetimidate or thioglycoside protocols.

  • Coupling with aglycone: The chromone aglycone (7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) undergoes glycosylation under Koenigs-Knorr conditions, employing silver triflate or BF<sub>3</sub>-etherate as catalysts.

  • Deprotection: Acidic or enzymatic removal of protecting groups (e.g., acetyl or benzyl) yields the final product.

Reaction yields (50–75%) depend on solvent polarity, with acetonitrile and dichloromethane favoring β-anomer formation.

Biosynthetic Pathways

In plants, biosynthesis involves:

  • Chorismate pathway: Precursors like phenylalanine yield the chromone core via chalcone synthase and isomerase.

  • Glycosyltransferases: UDP-glucose and UDP-rhamnose donors attach sugar units to the aglycone .

Biological Activities and Mechanisms

Antiviral Activity

The compound inhibits respiratory syncytial virus (RSV) replication with an IC<sub>50</sub> of 6.9 µg/mL, likely by interfering with viral entry through glycoprotein interactions . Comparative studies show enhanced potency over simpler chromones due to improved solubility from the disaccharide moiety .

Anti-Inflammatory Effects

In murine macrophage models, it suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% at 10 µM . The 4-hydroxyphenyl group augments antioxidant activity, scavenging ROS with an EC<sub>50</sub> of 28 µM .

Antimicrobial Properties

Against Escherichia coli and Staphylococcus aureus, minimum inhibitory concentrations (MICs) range from 32–64 µg/mL. Synergy with β-lactam antibiotics (FIC index: 0.3–0.5) suggests cell wall disruption mechanisms .

Pharmacological Applications

Drug Development

  • Lead optimization: Structural analogs with modified sugar units (e.g., galactose instead of glucose) show improved bioavailability in rodent models.

  • Nanocarrier systems: Liposomal encapsulation increases plasma half-life from 2.1 to 8.7 hours in rats .

Natural Product Research

Isolated from Wisteria sinensis, this compound contributes to the plant’s defense against pathogens. Ethnopharmacological studies correlate its abundance with traditional uses in wound healing .

Research Challenges and Future Directions

Synthetic Scalability

Current glycosylation methods suffer from low stereoselectivity (α:β ratio = 1:2.5). Enzymatic approaches using glycosynthases may enhance efficiency.

Toxicity Profiling

Preliminary hepatotoxicity (ALT elevation at 100 mg/kg in mice) necessitates structure-activity relationship (SAR) studies to mitigate off-target effects .

Clinical Translation

Phase I trials are pending due to limited pharmacokinetic data. Pro-drug strategies (e.g., acetylated sugars) could improve oral absorption .

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